molecular formula C9H12O B1620188 (1-Methoxyethyl)benzene CAS No. 4013-34-7

(1-Methoxyethyl)benzene

Cat. No. B1620188
CAS RN: 4013-34-7
M. Wt: 136.19 g/mol
InChI Key: PLKSMSKTENNPEJ-UHFFFAOYSA-N
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Description

“(1-Methoxyethyl)benzene” is a chemical compound with the molecular formula C9H12O . It is also known by other names such as Ether, methyl α-methylbenzyl; α-Methylbenzyl methyl ether; Methyl α-phenethyl ether; 1-Methoxy-1-phenylethane; 1-Phenylethyl methyl ether .


Synthesis Analysis

The synthesis of benzene derivatives like “(1-Methoxyethyl)benzene” often involves electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “(1-Methoxyethyl)benzene” can be represented by the formula C9H12O . The average mass is 136.191 Da and the monoisotopic mass is 136.088821 Da .


Chemical Reactions Analysis

Benzene, the base molecule in “(1-Methoxyethyl)benzene”, can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the attack of the pi bond electrons on the electrophile, forming an arenium ion which is conjugated but not aromatic . The arenium ion then accepts a second electron, resulting in a new anion .

Scientific Research Applications

Polymerization Initiator

1,4-Bis(1-methoxy-1-methylethyl)benzene represents a new generation of inifers, which are initiator/transfer agents used in cationic polymerizations. This compound, when activated with an excess of BCl3, shows promise in polymerization processes due to its interaction with BCl3 and complex formation (Dittmer, Pask, & Nuyken, 1992).

Supramolecular Chemistry

N,N′,N″-Tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide showcases a unique self-assembly into π-stacks surrounded by a triple helical network of hydrogen bonds. This structural arrangement suggests new modes of organization for some columnar liquid crystals, highlighting its potential in supramolecular chemistry (Lightfoot, Mair, Pritchard, & Warren, 1999).

Solvent Extraction in Metal Recovery

1,2-Bis(2-methoxyethylthio)benzene has been developed as a novel solvent extractant for Pd(II), intended for use in the selective recovery of palladium from spent automotive catalysts. Its effectiveness in palladium recovery underlines its application in hydrometallurgy and recycling of precious metals (Traeger, Koenig, Städtke, & Holdt, 2012).

Chemical Analysis and Detection Methods

The detection of 8-methoxypsoralen in plasma using a method involving benzene/ethyl acetate as a solvent for extraction highlights the role of methoxy-benzene derivatives in analytical chemistry, particularly in pharmaceutical and biochemical analyses (Chakrabarti, Gooray, & Kenney, 1978).

properties

IUPAC Name

1-methoxyethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKSMSKTENNPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873039
Record name (1-Methoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methoxyethyl)benzene

CAS RN

4013-34-7
Record name (1-Methoxyethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4013-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1-methoxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (1-methoxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1-Methoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Pd/C (5 mol %) is weighed into a reaction flask. A solvent mixture consisting of ethanol and water (4:1) and ammonium formate (30 mol %) is added, the reaction flask is capped with a rubber septa and the mixture is heated (80° C.) for 2 minutes. Formic acid (3 equivalents) and then benzyl alcohol are added by syringe. The reaction is run for 20 minutes and the reaction is quenched with brine. The product is extracted by DCM and the organic phase is dried by Na2SO4. The product ethylbenzene was analyzed by 1H NMR and produced in 60% yield.
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Synthesis routes and methods II

Procedure details

Into a pressure vessel methanol (84 μL, 1 mmol, 1 eq) was added and diluted with ethylbenzene (1.225 mL, 10 mmol, 10 eq). To this stirring solution was added 1 mol % of a stock solution of {[Cl2NN]Cu}2(benzene) from the catalyst stock solution described in Example 4 (200 μL=0.01 mmol). After adding of tert-butyl peroxide (220 μL, 1.2 mmol), the pressure vessel was sealed and heated to 90° C. for 24 hr. The catalyst was separated by exposing the mixture to air and filtering through Celite®. After removing ethylbenzene under vacuum, the residue was analyzed by GC/MS and 1H NMR to determine the yield and consumption of starting materials. 1H NMR Yield: 35%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
SP Verevkin, A Heintz - Journal of Chemical & Engineering Data, 2001 - ACS Publications
The chemical equilibrium of the reactive system alkanol + styrene ⇔ (1-alkoxyethyl)benzene (where alkyl is methyl, ethyl, propyl, and butyl) was studied in the liquid phase in the …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
J Morell, S Chatterjee, PJ Klar… - … A European Journal, 2008 - Wiley Online Library
The first synthesis of a chiral periodic mesoporous organosilica (PMO) carrying benzylic ether bridging groups is reported. By hydrolysis and condensation of the new designed chiral …
B Rubial, A Ballesteros… - European Journal of …, 2018 - Wiley Online Library
The catalytic activation of alkynylsilanes towards 2‐halo‐1‐alkoxyalkyl arenes gives β‐halo‐substituted alkynes. It involves the chemoselective substitution of an alkoxide by an alkyne …
C Schneider, R Jackstell, BUW Maes… - European Journal of …, 2020 - Wiley Online Library
Herein, we report the palladium‐catalyzed synthesis of 3‐arylpropionate esters starting from secondary benzylic ethers. With this investigation it could be shown that ethers are suitable …
X Lin, SN Zhang, D Xu, JJ Zhang, YX Lin… - Nature …, 2021 - nature.com
The activation of C–H bonds is a central challenge in organic chemistry and usually a key step for the retro-synthesis of functional natural products due to the high chemical stability of C…
Number of citations: 23 0-www-nature-com.brum.beds.ac.uk
J Terao, Y Kato, N Kambe - Chemistry–An Asian Journal, 2008 - Wiley Online Library
Regioselective double alkylation of styrenes with alkyl Grignard reagents and alkyl bromides having a heteroatom functional group at the β‐position has been achieved by the use of a …
MK Agrawal, S Adimurthy, B Ganguly, PK Ghosh - Tetrahedron, 2009 - Elsevier
A comparative evaluation was made on the syntheses of vicinal halohydrins, halo methyl ethers, and halo acetates from olefins using 2:1 Br − /BrO 3 − and I − /IO 3 − reagents. In many …
H Wang, L Li, XF Bai, JY Shang… - … Synthesis & Catalysis, 2013 - Wiley Online Library
A simple method has been developed for the reductive deoxygenation of aromatic ketones and benzylic alcohols in the presence of polymethylhydrosiloxane (PMHS). The reductive …
D Beneroso, JM Bermúdez, A Arenillas… - Journal of analytical and …, 2015 - Elsevier
Several studies have dealt with the microwave-induced pyrolysis of organic residues as an effective technology for maximizing the production of syngas at the expense of the production …
W Wu, H Liu, H Wu, B Zheng, S Han… - ACS Sustainable …, 2021 - ACS Publications
Catalytic conversion of renewable lignin to aromatics can effectively alleviate the fossil resource crisis. Herein, we prepared porous nitrogen-doped carbon-supported cobalt …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk

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